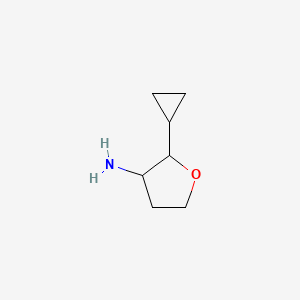

2-Cyclopropyloxolan-3-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopropyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNIVGLVDMZFHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292082 | |

| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-52-6, 1799438-57-5 | |

| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(2R,3S)-2-cyclopropyloxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance and Unique Features of the 2 Cyclopropyloxolan 3 Amine Scaffold

The 2-Cyclopropyloxolan-3-amine scaffold is characterized by the fusion of a five-membered oxolane (tetrahydrofuran) ring with a cyclopropyl (B3062369) group at the 2-position and an amine group at the 3-position. This combination of functionalities imparts a distinct set of structural and electronic properties to the molecule. The oxolane ring provides a degree of conformational flexibility, while the strained three-membered cyclopropyl ring introduces significant sp2 character to its C-C bonds, influencing the molecule's reactivity and electronic environment. The presence of the amine group, a common pharmacophore, introduces basicity and the potential for hydrogen bonding interactions. lumenlearning.comlibretexts.org

Rationale for Dedicated Academic Investigation of 2 Cyclopropyloxolan 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the this compound Framework

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For this compound, the analysis begins by disconnecting the molecule at key bonds to identify simpler, commercially available, or easily synthesizable precursors.

The primary strategic disconnections for the this compound framework involve the C-N bond of the amine and the C-C or C-O bonds of the oxolane (tetrahydrofuran) ring.

C-N Bond Disconnection: This is a common and logical first disconnection, transforming the target amine into a corresponding ketone or other carbonyl-containing precursor. This approach leads to a key intermediate, 2-cyclopropyloxolan-3-one. The synthesis can then proceed via reductive amination. youtube.com

C-O Bond Disconnection (Oxolane Ring): Cleavage of one of the C-O bonds in the tetrahydrofuran (B95107) ring suggests a linear precursor, typically a diol or a halo-alcohol. For a 2,3-substituted oxolane, a 1,4-diol derivative is a logical precursor, which can be cyclized under acidic conditions.

[3+2] Cycloaddition: A more advanced strategy involves a [3+2] cycloaddition reaction to construct the five-membered oxolane ring in a highly controlled manner. numberanalytics.com This would involve reacting a 1,3-dipole with a dipolarophile. For instance, an azomethine ylide could react with a cyclopropyl-substituted alkene.

These disconnections suggest several potential synthetic pathways starting from simpler molecules like cyclopropyl-containing carbonyl compounds, unsaturated alcohols, or amino acids.

Development and Optimization of Novel Synthetic Routes to this compound

The development of synthetic routes for compounds like this compound focuses on efficiency, selectivity, and the ability to introduce specific stereochemistry.

Stereoselective and Enantioselective Synthesis of this compound

The presence of two chiral centers in this compound (at C2 and C3) means that four possible stereoisomers exist. Controlling the stereochemistry is crucial.

Diastereoselective Synthesis: A common approach to achieve diastereoselectivity is through substrate control, where the inherent stereochemistry of a starting material directs the formation of a specific diastereomer. For instance, the reduction of a cyclic precursor like 2-cyclopropyloxolan-3-one can be influenced by the steric bulk of the cyclopropyl (B3062369) group, favoring the approach of a reducing agent from the less hindered face.

Enantioselective Synthesis: Achieving enantioselectivity requires the use of chiral catalysts, auxiliaries, or enzymes. yale.edu

Catalytic Asymmetric Synthesis: Chiral rhodium or iridium complexes have been successfully used for the asymmetric synthesis of related compounds, such as cyclopropyl α-amino carboxylates. rsc.org These methods could potentially be adapted. For example, an asymmetric hydrogenation of a suitable enamine precursor using a chiral catalyst could yield an enantiomerically enriched product. hilarispublisher.com

Enzymatic Resolution: Enzymes like lipases can be used in the kinetic resolution of a racemic mixture of the amine or its precursor. nih.gov For example, a lipase (B570770) could selectively acylate one enantiomer of the amine, allowing for the separation of the unreacted, enantiopure amine.

| Method | Catalyst/Reagent | Potential Outcome | Reference |

| Asymmetric Hydrogenation | Chiral Rhodium-phosphine complex | High enantiomeric excess (ee) | hilarispublisher.com |

| Asymmetric Cyclopropanation | Chiral Rhodium complex | High diastereoselectivity and enantioselectivity | rsc.org |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Separation of enantiomers | nih.gov |

| Asymmetric Mannich Reaction | Chiral organocatalyst | Enantioselective C-N bond formation | organic-chemistry.org |

Exploration of Alternative Precursors and Catalytic Systems for this compound Synthesis

Research into the synthesis of complex amines is continuously exploring new starting materials and more efficient catalytic systems.

Alternative Precursors:

From Amino Acids: Chiral pool synthesis starting from readily available amino acids like glutamic acid can be an effective way to introduce the desired stereochemistry.

From Cyclopropyl Precursors: Starting with cyclopropyl-containing building blocks, such as cyclopropyl methyl ketone or cyclopropanecarboxaldehyde, is a direct approach. These can be subjected to reactions like aldol (B89426) or Mannich reactions to build the carbon skeleton before ring formation.

From Unsaturated Systems: γ,δ-Unsaturated alcohols or ketones can be used as precursors for the oxolane ring through intramolecular cyclization reactions, such as oxymercuration-demercuration or acid-catalyzed cyclization.

Novel Catalytic Systems:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization and amine synthesis. d-nb.info A photocatalytic approach could potentially be used to form the C-N bond or to functionalize the oxolane ring directly.

Dual Catalysis: Systems employing two different catalysts that work in synergy can enable transformations that are not possible with a single catalyst. For example, a combination of an organocatalyst and a metal catalyst could be used for a one-pot synthesis involving multiple steps. d-nb.info

Zirconium-based Catalysts: Zirconium oxychloride (ZrOCl₂·8H₂O) has been shown to be an efficient, reusable, and environmentally benign catalyst for Mannich-type reactions, which could be employed to synthesize the β-amino ketone precursor to this compound. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of chemicals more environmentally friendly. pandawainstitute.com For this compound, this involves several key considerations. mlsu.ac.inmdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Reductive amination, for example, can have high atom economy if a catalytic hydrogenation is used for the reduction step.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, ethanol (B145695), or even solvent-free conditions. pandawainstitute.com Some Mannich reactions, for instance, can be performed efficiently without any solvent. organic-chemistry.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in The use of highly active catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions.

Use of Renewable Feedstocks: While not always feasible for complex molecules, exploring starting materials derived from renewable resources is a key goal of green chemistry. rsc.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Atom Economy | Use of addition reactions and catalytic cycles. | Reduced waste generation. |

| Safer Solvents | Water or ethanol as reaction media; solvent-free reactions. | Reduced environmental impact and improved safety. |

| Energy Efficiency | Use of catalysts to lower reaction temperatures. | Lower energy costs and reduced carbon footprint. |

| Catalysis | Use of recyclable catalysts (e.g., heterogeneous catalysts). | Reduced cost and waste. |

Scale-Up Considerations and Process Chemistry for this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges.

Cost of Goods (CoG): The cost of starting materials, reagents, and catalysts is a major factor. Expensive chiral catalysts or multi-step synthetic routes may be unfeasible for large-scale production.

Process Safety: The potential for runaway reactions, the handling of hazardous reagents (e.g., strong reducing agents like lithium aluminum hydride), and the management of toxic byproducts must be carefully assessed and controlled.

Purification: The purification of the final product and intermediates on a large scale can be challenging. Crystallization is often preferred over chromatography due to cost and scalability. Developing a crystalline salt of this compound could greatly simplify its purification.

Waste Management: The disposal of solvent waste and byproducts must be handled in an environmentally responsible and cost-effective manner. The use of recyclable catalysts and greener solvents can significantly reduce the waste stream.

A robust process for the large-scale synthesis of this compound would likely involve a convergent synthesis with a minimal number of steps, use of cost-effective and recyclable catalysts, and a final purification step that relies on crystallization rather than chromatography.

Reactions Involving the Amine Functionality of this compound

The primary amine group at the C3 position is expected to be the most reactive site for many common chemical transformations due to the lone pair of electrons on the nitrogen atom. edubull.com

The fundamental character of the amine group is its nucleophilicity and basicity, conferred by the lone pair of electrons on the nitrogen atom. edubull.com This allows it to readily attack electrophilic centers. The basicity and, consequently, the nucleophilicity of the amine in this compound are influenced by the surrounding structure. Unlike aniline, where the lone pair is delocalized into the benzene (B151609) ring, the aliphatic nature of the oxolane ring means the lone pair is localized on the nitrogen, making it a reasonably strong base and nucleophile, similar to other cyclic and acyclic aliphatic amines. edubull.com

Typical nucleophilic reactions expected for this amine include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. edubull.com

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is a common derivatization strategy.

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The amine functionality serves as a versatile handle for synthetic modifications, enabling the construction of more complex molecules. In medicinal chemistry, for instance, analogous 3-aminotetrahydrofuran (B1273345) structures are used as building blocks for pharmacologically active compounds. smolecule.comgoogle.comcymitquimica.comwipo.int Derivatization often begins with amide bond formation. A patent describes the synthesis of substituted (S)-3-Amino-tetrahydrofuran-3-carboxylic acid amides as promising drug candidates. smolecule.com

Common derivatization reactions and the reagents used are summarized in the table below.

| Reaction Type | Reagent Class | Product Class | Typical Conditions |

| N-Acylation | Acyl Halides, Anhydrides | Amides | Base (e.g., triethylamine (B128534), pyridine), aprotic solvent |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |

| Reductive Amination | Aldehydes, Ketones | Secondary Amines | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), methanol (B129727) or dichloroethane |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Base (e.g., pyridine), aprotic solvent |

| Isothiocyanate Formation | Carbon Disulfide, HgCl₂ | Isothiocyanates | Heating edubull.com |

These derivatization reactions allow for the introduction of a wide array of functional groups, modifying the molecule's steric and electronic properties for various applications.

Reactivity of the Cyclopropyl Moiety in this compound

The cyclopropyl group, while generally stable, possesses significant ring strain (approximately 27.5 kcal/mol). This inherent strain allows it to undergo unique ring-opening reactions under specific conditions, particularly when activated by adjacent functional groups or external reagents.

The cleavage of a cyclopropane (B1198618) ring typically occurs under conditions that can stabilize the resulting intermediate, such as with acid catalysis, transition metals, or photolysis. osti.gov For a cyclopropane substituted with an adjacent oxolane ring, Lewis acid activation could facilitate ring opening. scispace.comuni-regensburg.de The regioselectivity of the ring-opening is directed by the substituents. In "donor-acceptor" cyclopropanes, Lewis acid coordination to an electron-withdrawing group facilitates nucleophilic attack and ring cleavage. scispace.com In the case of this compound, the oxolane oxygen could potentially act as an internal directing group. For example, a copper-catalyzed ring-opening of hydroxycyclopropanols has been shown to proceed via cleavage of a strained C-C bond to form tetrahydrofurans. rsc.org

The stereochemistry of cyclopropane ring-opening is highly dependent on the mechanism. acs.orgacs.org

Sₙ2-like pathway: Attack by a nucleophile can lead to inversion of stereochemistry at the site of attack. This pathway is often observed in reactions where a free carbocation is not formed. nih.gov

Carbocationic pathway: Formation of a cyclopropylcarbinyl cation can lead to a mixture of products as this cation can equilibrate with homoallyl and cyclobutyl cations. nd.edu

Radical pathway: Reactions proceeding through radical intermediates may have different stereochemical outcomes. However, some studies provide evidence against radical anion intermediates due to the high stereospecificity observed. researchgate.net

In a study of actinide cyclopropyl complexes, thermolysis or photolysis induced ring-opening to form η1-allyl complexes, with deuterium (B1214612) labeling showing that cleavage occurred at the distal C-C bond. osti.gov

The rigid, three-dimensional structure of the cyclopropyl group can exert significant stereochemical control over reactions at adjacent centers. This steric influence can direct the approach of reagents, leading to diastereoselective transformations. For instance, the constraint of the cyclopropane ring can shift the conformational equilibria of adjacent groups, favoring what might otherwise be a less stable conformer. rsc.org

In a study on the synthesis of cis- and trans-2-(3,4,5-trimethoxyphenyl)-cyclopropylamines, the fixed stereochemistry of the functional groups due to the cyclopropane ring led to observable differences in their spectroscopic properties. cdnsciencepub.com This highlights the profound electronic and steric influence the ring imparts on the rest of the molecule. The cyclopropyl group can act as a rigid scaffold, projecting substituents into specific regions of space, which is a valuable tool in rational drug design and asymmetric synthesis. rsc.orgcdnsciencepub.com

Transformations of the Oxolane Ring System in this compound

The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally quite stable and unreactive, especially when compared to more strained cyclic ethers like oxetanes or epoxides. rsc.orgresearchgate.net However, under harsh conditions, particularly with strong acids, ring-opening can occur.

Lewis acids can activate the ether oxygen, making the ring susceptible to nucleophilic attack. For example, intramolecular frustrated Lewis pairs (FLPs) have been shown to catalyze the ring-opening of tetrahydrofuran (THF). acs.org This process involves initial activation at the Lewis acidic center followed by attack from a Lewis base. Ring-expansion reactions, while less common for a stable five-membered ring like THF, have been achieved photochemically for smaller rings like oxetanes to yield THF derivatives. researchgate.netrsc.org Conversely, direct ring expansion of tetrahydrofuran itself is not typically observed under these conditions. researchgate.net

Ring Expansion and Contraction Studies

The presence of the cyclopropyl group adjacent to the oxolane ring introduces significant ring strain, which can be a driving force for various rearrangement reactions. While specific studies on the ring expansion and contraction of this compound are not extensively documented, the reactivity of related cyclopropyl-substituted systems provides a strong basis for predicting its behavior.

One potential pathway for ring modification involves the generation of a reactive intermediate, such as a carbocation, adjacent to the cyclopropyl group. For instance, diazotization of the primary amine at the C-3 position with nitrous acid would generate a diazonium salt. Subsequent loss of nitrogen gas would yield a secondary carbocation at C-3. This carbocation could then trigger a rearrangement involving the cyclopropyl ring.

A plausible transformation is a ring expansion of the cyclopropyl group, leading to a cyclobutane-fused oxolane system. This type of rearrangement, known as a Wagner-Meerwein rearrangement, is driven by the relief of the high strain energy of the three-membered ring. The migration of one of the cyclopropyl C-C bonds to the carbocationic center would result in the formation of a more stable cyclobutyl cation, which would then be quenched by a nucleophile present in the reaction medium.

Conversely, ring contraction of the oxolane ring is also a conceivable outcome under certain conditions. Acid-catalyzed dehydration of a hydroxyl group at a position beta to the ring, if present, could lead to the formation of a carbocation that induces a 1,2-alkyl shift, resulting in a smaller ring. rsc.org However, given the starting material is an amine, such a pathway is less direct. A more probable scenario for oxolane ring contraction would involve oxidative cleavage or other multi-step sequences rather than a simple rearrangement.

The table below outlines hypothetical reaction conditions and the expected major products from ring expansion and contraction studies based on established principles of carbocation rearrangements.

| Reagent/Condition | Intermediate | Expected Transformation | Major Product |

| 1. HONO, H₂O 2. Heat | C-3 Carbocation | Cyclopropyl Ring Expansion | Cyclobuta[b]oxolan-5-ol |

| Oxidative Cleavage (e.g., RuO₄) | Di-aldehyde/acid | Oxolane Ring Contraction | Cyclopropyl-substituted succinic acid derivative |

It is important to note that the actual outcome of these reactions would be highly dependent on the specific reagents, solvents, and temperature, which influence the stability and fate of the carbocationic intermediates. mdpi.com

Stereochemical Control in Oxolane Ring Modifications

The stereochemistry of this compound, which possesses at least two stereocenters (at C-2 and C-3), is a critical factor in any modification of the oxolane ring. The relative orientation of the cyclopropyl and amino groups will exert significant stereocontrol over subsequent reactions.

In reactions involving the formation of new stereocenters on the oxolane ring, the existing substituents will direct the approach of incoming reagents. This is a well-established principle in the diastereoselective synthesis of substituted tetrahydrofurans. researchgate.netnsf.gov For example, in an epoxidation reaction of a hypothetical unsaturated precursor to this compound, the directing effect of a hydroxyl or protected amino group would lead to the formation of a specific diastereomer.

Furthermore, in ring-opening reactions of the oxolane, if induced, the stereochemistry of the substituents would play a crucial role in determining the conformation of the resulting acyclic product. For instance, Lewis acid-mediated ring opening could proceed via an SN2-type mechanism, leading to inversion of configuration at the site of attack.

The stereochemical outcome of modifications can be predicted using established models such as Felkin-Ann or Cram's rule, especially in reactions involving nucleophilic addition to a carbonyl group that might be introduced onto the ring. The steric bulk of the cyclopropyl group and the electronic nature of the amino group (or its protected form) would be the primary factors influencing facial selectivity. nih.gov

The following table illustrates potential stereochemical outcomes in the modification of a derivative of this compound, highlighting the influence of the existing stereocenters.

| Reaction Type | Reagent | Expected Stereochemical Outcome | Rationale |

| Epoxidation (of an unsaturated analog) | m-CPBA | syn or anti epoxide | Directed by the neighboring amino/hydroxyl group |

| Nucleophilic Addition (to a C-4 ketone derivative) | Grignard Reagent | Diastereomeric excess of one alcohol | Steric hindrance from the C-2 cyclopropyl and C-3 amino groups |

| Ring Opening | Lewis Acid | Inversion of configuration | SN2-like mechanism |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites—the primary amine, the ether oxygen of the oxolane, and the C-H bonds of the rings—necessitates careful consideration of selectivity in any chemical transformation of this compound.

Chemoselectivity refers to the preferential reaction of one functional group over others. slideshare.net In the case of this compound, the primary amine is generally the most nucleophilic and basic site. Therefore, reactions with electrophiles such as acyl chlorides or alkyl halides would be expected to occur selectively at the nitrogen atom. To react at other positions, protection of the amino group (e.g., as a carbamate (B1207046) or amide) would likely be necessary. The ether oxygen is significantly less nucleophilic and would typically only react under strong acidic conditions that promote its protonation.

Regioselectivity concerns the site of a reaction when a functional group can react at multiple positions. durgapurgovtcollege.ac.in For instance, if a reaction were to proceed via a radical mechanism, abstraction of a hydrogen atom could occur at various positions on the oxolane or cyclopropyl rings. The regioselectivity would be governed by the relative stability of the resulting radical. Due to the electronic stabilization provided by the adjacent oxygen atom, the C-2 and C-5 positions of the oxolane ring are often susceptible to radical functionalization.

Stereoselectivity involves the preferential formation of one stereoisomer over another. acs.org As discussed in the previous section, the inherent chirality of this compound would strongly influence the stereochemical course of many reactions. Any reaction that creates a new stereocenter will likely proceed with some degree of diastereoselectivity, dictated by the steric and electronic environment established by the existing cyclopropyl and amino substituents. For example, in a [3+2] cycloaddition reaction using a derivative of this compound as a building block, the facial selectivity would be controlled by the orientation of the substituents on the oxolane ring. nih.gov

The table below summarizes the expected selectivity in various hypothetical reactions involving this compound.

| Reaction Type | Reagent/Condition | Selectivity Type | Predicted Outcome |

| Acylation | Acetyl Chloride, Base | Chemoselective | N-acylation |

| Halogenation (radical) | NBS, Light | Regioselective | Bromination at C-2 or C-5 of the oxolane ring |

| Reduction of a derivative (e.g., a ketone at C-4) | NaBH₄ | Stereoselective | Formation of a major diastereomer of the corresponding alcohol |

Synthesis and Characterization of Novel Derivatives and Analogues of 2 Cyclopropyloxolan 3 Amine

Design Principles for 2-Cyclopropyloxolan-3-amine Derivatives

The design of derivatives of this compound is guided by established principles of medicinal chemistry, aiming to modulate properties such as lipophilicity, metabolic stability, and target-binding affinity. The core structure offers three primary points for modification: the amine functionality, the oxolane ring, and the cyclopropyl (B3062369) moiety.

N-Substitution: The secondary amine is a key site for introducing a wide range of functional groups to explore structure-activity relationships (SAR). Alkyl, aryl, acyl, and heterocyclic moieties can be appended to the nitrogen atom to alter the compound's polarity, size, and hydrogen bonding capacity. For instance, the introduction of a basic nitrogen-containing heterocycle could enhance aqueous solubility, while a lipophilic aromatic ring could increase membrane permeability.

Cyclopropyl Group Alteration: The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to improve metabolic stability and potency. iris-biotech.de It can act as a conformationally restricted analogue of a larger alkyl group. iris-biotech.de Modifications to the cyclopropyl ring, such as gem-difluoro substitution, can be employed to block potential sites of metabolism and fine-tune electronic properties.

The following table outlines the design principles for deriving analogues of this compound:

| Modification Site | Rationale for Modification | Potential Impact on Properties |

| Amine (N-substitution) | Explore SAR, modulate polarity, introduce new binding interactions. | Altered solubility, permeability, and target affinity. |

| Oxolane Ring | Modify conformational constraints, introduce new functional groups. | Changes in molecular shape, polarity, and hydrogen bonding. |

| Cyclopropyl Group | Enhance metabolic stability, modulate lipophilicity. | Improved pharmacokinetic profile and potency. |

Synthetic Strategies for N-Substituted this compound Analogues

The synthesis of N-substituted analogues of this compound can be achieved through several established synthetic methodologies. The choice of strategy depends on the nature of the desired substituent.

Reductive Amination: A common and versatile method for N-alkylation involves the reaction of this compound with an appropriate aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This one-pot procedure is highly efficient for the synthesis of a wide range of N-alkyl and N-benzyl derivatives.

Acylation: N-acyl derivatives can be prepared by treating this compound with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine. This reaction allows for the introduction of various amide functionalities.

Buchwald-Hartwig Amination: For the synthesis of N-aryl analogues, the palladium-catalyzed Buchwald-Hartwig amination is a powerful tool. researchgate.net This cross-coupling reaction enables the formation of a carbon-nitrogen bond between this compound and an aryl halide or triflate. researchgate.net

A representative synthetic scheme for the N-substitution of this compound is shown below:

Approaches to Oxolane Ring-Modified this compound Derivatives

Modification of the oxolane ring requires more intricate synthetic strategies, often starting from acyclic precursors or employing ring-opening and closing sequences.

Synthesis from Substituted Precursors: A divergent approach can be employed where the synthesis begins with a substituted precursor that is then cyclized to form the desired oxolane ring. For example, starting with a chiral epoxy alcohol, a nucleophilic attack by a suitably protected amine can lead to the formation of a substituted oxolane ring with stereocontrol.

Functionalization of the Oxolane Ring: Direct functionalization of the pre-formed oxolane ring can be challenging. However, strategies such as allylic oxidation followed by functional group manipulation can be employed if an appropriate unsaturated precursor is used.

The table below summarizes potential strategies for oxolane ring modification:

| Synthetic Approach | Description |

| Cyclization of Acyclic Precursors | Construction of the oxolane ring from a linear precursor containing the desired substituents. |

| Ring-Opening/Ring-Closing Metathesis | Utilization of metathesis reactions to introduce functionality and reform the oxolane ring. |

| Functional Group Interconversion | Conversion of existing functional groups on the oxolane ring to other desired moieties. |

Synthesis of Cyclopropyl-Modified this compound Analogues

Modifications to the cyclopropyl group can be achieved by either starting with a pre-functionalized cyclopropyl building block or by direct functionalization of the cyclopropyl ring in a later-stage intermediate.

Simmons-Smith Cyclopropanation: A classic method for the formation of cyclopropane (B1198618) rings is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. By using a substituted alkene precursor, a modified cyclopropyl group can be introduced.

Kulinkovich Reaction: The Kulinkovich reaction provides a route to cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst. The resulting cyclopropanol (B106826) can then be further functionalized.

Use of Functionalized Cyclopropyl Building Blocks: A straightforward approach involves the use of commercially available or readily synthesized cyclopropyl building blocks that already contain the desired substituents. These can then be incorporated into the main molecular scaffold.

Stereoisomeric and Diastereomeric Synthesis of this compound Analogues

The this compound scaffold contains at least two stereocenters, at the C2 and C3 positions of the oxolane ring. The synthesis of stereoisomerically pure analogues is crucial for understanding their biological activity.

Chiral Pool Synthesis: A common strategy for obtaining enantiomerically pure compounds is to start from a chiral precursor, often derived from natural products such as sugars or amino acids. For instance, a starting material like 2-deoxy-D-ribose can be used to synthesize specific stereoisomers of oxolane derivatives. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions. For example, asymmetric epoxidation or dihydroxylation of an alkene precursor can set the stereochemistry of the oxolane ring, which is then carried through the synthetic sequence.

Diastereoselective Reactions: When multiple stereocenters are present, controlling the relative stereochemistry is essential. Substrate-controlled diastereoselective reactions, where the existing stereocenters direct the stereochemical outcome of a subsequent reaction, are often employed.

The separation of diastereomers can be achieved by standard chromatographic techniques, while the resolution of enantiomers may require chiral chromatography or the use of a chiral resolving agent.

Advanced Spectroscopic Methodologies for Structural Elucidation of 2 Cyclopropyloxolan 3 Amine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of 2-Cyclopropyloxolan-3-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides crucial information regarding the connectivity, conformation, and relative stereochemistry of the molecule.

The structural backbone of this compound is assembled by correlating NMR signals through various 1D and 2D experiments. The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

A detailed analysis proceeds with a suite of 2D NMR experiments:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton connectivity within the oxolane ring and the cyclopropyl (B3062369) moiety. For instance, the proton at C2 would show a correlation to the proton at C3, which in turn would couple to the protons at C4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on their corresponding, and more readily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for connecting the distinct structural fragments. Key HMBC correlations would be expected between the cyclopropyl protons and carbons C2 and C3 of the oxolane ring, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is crucial for determining the relative stereochemistry (cis or trans) of the substituents on the oxolane ring. NOESY detects protons that are close in space, regardless of their bonding connectivity. For the cis isomer, a strong NOE correlation would be observed between the proton at C2 and the proton at C3. Conversely, in the trans isomer, this correlation would be absent or very weak, while an NOE between the C2 proton and a cyclopropyl proton might be observed, depending on the rotational conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Filter by Atom Position:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| C2 | ~3.8 - 4.0 | ~75 - 80 | Oxolane ring, adjacent to ether oxygen and cyclopropyl group |

| C3 | ~3.1 - 3.3 | ~55 - 60 | Oxolane ring, bearing the amine group |

| C4 | ~1.8 - 2.1 | ~28 - 33 | Oxolane ring |

| C5 | ~3.9 - 4.1 | ~68 - 72 | Oxolane ring, adjacent to ether oxygen |

| C1' (Cyclopropyl) | ~0.8 - 1.2 | ~10 - 15 | Cyclopropyl methine |

| C2'/C3' (Cyclopropyl) | ~0.2 - 0.6 | ~3 - 8 | Cyclopropyl methylene |

| NH₂ | ~1.5 - 2.5 (broad) | N/A | Amine protons, shift is concentration and solvent dependent |

While solution-state NMR describes the average conformation of a molecule, solid-state NMR (ssNMR) provides insight into the structure and dynamics of materials in their solid, crystalline form. For crystalline derivatives of this compound, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) are particularly valuable. mtmt.hu

The primary applications of ssNMR in this context include:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra due to variations in molecular packing and conformation in the crystal lattice. nih.gov This makes ssNMR a powerful tool for screening and identifying different polymorphs of drug candidates.

Conformational Analysis: ssNMR can reveal the specific conformation of the oxolane ring (e.g., envelope or twist) and the orientation of the substituents as they exist in the solid state, which may differ from the preferred conformation in solution. nih.gov

Drug-Excipient Interaction Studies: For pharmaceutical formulations, ssNMR can be used to study the molecular-level interactions between a drug derivative and polymer matrices or other excipients, providing information on drug dispersion and stability. nih.gov

Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry is an essential analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. It is also used to deduce structural information from the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of this compound with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This technique provides definitive confirmation of the molecular formula, which is a critical step in structural verification. thermofisher.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO |

| Calculated Exact Mass ([M+H]⁺) | 128.1070 g/mol |

| Hypothetical Observed Mass ([M+H]⁺) | 128.1073 g/mol |

| Mass Error | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a specific ion. unt.edu In a typical experiment, the protonated molecule of this compound, [M+H]⁺, is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.

Key fragmentation pathways for [C₇H₁₃NO + H]⁺ would likely include:

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a significant ion at m/z 111.

Cleavage of the Cyclopropyl Group: Loss of the cyclopropyl group as a radical or ethylene (B1197577) could occur. A key fragmentation would involve the cleavage of the C2-C1' bond.

Oxolane Ring Opening: The heterocyclic ring can undergo cleavage, often initiated by the charge site on the nitrogen atom, leading to a series of characteristic daughter ions. nih.gov

Table 3: Predicted MS/MS Fragmentation Data for Protonated this compound

Filter by Precursor m/z:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 128.1 | 111.1 | NH₃ (17.0) | [M+H-NH₃]⁺ |

| 128.1 | 86.1 | C₃H₆ (42.0) | Ion from cleavage of cyclopropyl group |

| 128.1 | 70.1 | C₃H₆O (58.0) | Ion from ring fragmentation |

| 128.1 | 44.1 | C₅H₇O (84.0) | [CH₂(NH₂)]⁺ fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for quickly identifying the presence of key functional groups, providing rapid confirmation that the synthesized molecule contains the expected structural components.

For this compound, the key vibrational modes include:

N-H Vibrations: The primary amine group will show characteristic N-H stretching absorptions in the IR spectrum, typically as a doublet in the 3300-3400 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1600 cm⁻¹.

C-H Vibrations: C-H stretching vibrations from the alkyl portions of the oxolane ring will appear just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring are expected at slightly higher frequencies, typically above 3000 cm⁻¹.

C-O-C Vibration: The ether linkage in the oxolane ring will produce a strong, characteristic C-O-C asymmetric stretching absorption in the fingerprint region, typically around 1050-1150 cm⁻¹.

Raman spectroscopy is often more sensitive to the symmetric vibrations of the carbon skeleton and can provide complementary information, especially for the cyclopropyl ring vibrations. researchgate.net

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Filter by Vibrational Mode:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | IR (Medium) |

| C-H Stretch (Cyclopropyl) | 3100 - 3000 | IR (Medium), Raman (Medium) |

| C-H Stretch (Alkyl) | 2960 - 2850 | IR (Strong), Raman (Strong) |

| N-H Bend (Scissoring) | 1650 - 1580 | IR (Medium-Strong) |

| C-O-C Stretch (Asymmetric) | 1150 - 1050 | IR (Strong) |

| Cyclopropyl Ring Bend ('Breathing') | 1050 - 1000 | Raman (Strong), IR (Weak) |

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination of Chiral this compound Isomers

Chiroptical spectroscopy is a powerful class of techniques that probes the differential interaction of chiral molecules with left- and right-circularly polarized light. rochester.edunih.gov The resulting spectra are unique to a specific enantiomer, providing a "fingerprint" of its absolute configuration. wikipedia.orgnih.gov For chiral isomers of this compound, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the most pertinent methods.

Vibrational Circular Dichroism (VCD), in particular, is exceptionally well-suited for this molecule. VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. researchgate.netyoutube.com Its key advantage is that every vibrational mode in a chiral molecule is, in principle, VCD-active, providing a rich and detailed spectrum without the need for a specific UV-Vis chromophore, which is lacking in the parent amine. spectroscopyeurope.com

The determination of the absolute configuration of a this compound isomer would proceed through a combined experimental and computational approach. americanlaboratory.comuit.no

Conformational Analysis: The first step involves a thorough computational search for all stable conformers of the molecule. The flexibility of the oxolane ring and the rotation around the C-N and C-cyclopropyl bonds mean the molecule can exist in several low-energy shapes. nih.gov Density Functional Theory (DFT) calculations are employed to optimize the geometry of each conformer and calculate their relative energies.

Spectral Calculation: For each stable conformer of a chosen enantiomer (e.g., (2R,3S)-2-Cyclopropyloxolan-3-amine), the VCD and infrared (IR) spectra are calculated using DFT. researchgate.net A final, Boltzmann-averaged spectrum is then generated, which represents the theoretical spectrum at a given temperature.

Experimental Measurement: A solution of the synthesized this compound sample is prepared, and its experimental VCD and IR spectra are recorded using a VCD spectrometer.

Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. If the pattern of positive and negative bands in the experimental spectrum matches the calculated spectrum for the (2R,3S)-isomer, then the sample's absolute configuration is confidently assigned as (2R,3S). americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample is assigned the opposite configuration, (2S,3R). spectroscopyeurope.com

This comparative analysis provides an unambiguous assignment of the absolute configuration. researchgate.net For instance, research on analogous compounds like 3-amino-3-(tetrahydrofuran) carboxylic acid has successfully used this VCD and DFT calculation methodology to determine its (S)-configuration. researchgate.net

The table below illustrates the type of data obtained from a VCD analysis for a hypothetical (2R,3S)-2-Cyclopropyloxolan-3-amine isomer, showing key vibrational modes and their expected spectral response.

| Vibrational Mode | Calculated IR Intensity (km/mol) | Calculated VCD Rotational Strength (Δε) | Experimental IR Frequency (cm⁻¹) | Experimental VCD Sign |

| N-H Wag | 45.8 | -15.2 | ~3350 | (-) Negative |

| Asymmetric CH₂ Stretch (Cyclopropyl) | 75.3 | +25.7 | ~3080 | (+) Positive |

| Symmetric CH₂ Stretch (Oxolane) | 60.1 | +18.9 | ~2870 | (+) Positive |

| C-O-C Stretch (Oxolane) | 95.2 | -30.5 | ~1070 | (-) Negative |

| C-N Stretch | 30.5 | +12.1 | ~1040 | (+) Positive |

X-Ray Crystallography for Definitive Solid-State Structure Determination of this compound Derivatives

While VCD is powerful for determining absolute configuration in solution, X-ray crystallography provides the ultimate, unambiguous proof of molecular structure, including absolute configuration, in the solid state. wikipedia.orgnih.gov This technique relies on the diffraction of X-rays by a single, high-quality crystal of the compound.

Primary amines like this compound can be challenging to crystallize directly due to their polarity and strong hydrogen-bonding capabilities, which can lead to oils or amorphous solids. To overcome this, the amine is often converted into a more readily crystallizable derivative. A common strategy is N-acylation, for example, reacting the amine with acetic anhydride (B1165640) to form N-(2-Cyclopropyloxolan-3-yl)acetamide. This derivative often exhibits enhanced crystallinity.

The process involves:

Derivatization and Crystallization: The amine is derivatized (e.g., acetylated), and the resulting product is carefully crystallized from a suitable solvent system to obtain a single crystal of sufficient size and quality.

Data Collection: The crystal is mounted in an X-ray diffractometer, and a beam of X-rays is passed through it. The resulting diffraction pattern is recorded by a detector.

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the molecule. From this map, the positions of all atoms (excluding hydrogens, which are typically calculated) are determined. The model is then refined to achieve the best fit with the experimental data.

The final output is a complete three-dimensional model of the molecule within the crystal lattice, providing precise data on bond lengths, bond angles, and torsional angles. For chiral molecules, the analysis can also determine the absolute configuration, often through the anomalous dispersion of X-rays by the atoms in the crystal. nih.gov

Below is a table of representative crystallographic data that would be obtained for a derivative such as N-(2-Cyclopropyloxolan-3-yl)acetamide.

| Parameter | Value |

| Chemical Formula | C₉H₁₅NO₂ |

| Formula Weight | 169.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.916 |

| b (Å) | 9.705 |

| c (Å) | 17.738 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1531.9 |

| Z (Molecules per unit cell) | 4 |

| R-factor | 0.058 |

| Goodness-of-fit | 1.06 |

This data provides a definitive and highly accurate depiction of the molecule's solid-state structure, confirming connectivity, stereochemistry, and conformational preferences within the crystal.

Computational and Theoretical Chemistry Investigations of 2 Cyclopropyloxolan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties of 2-Cyclopropyloxolan-3-amine

Quantum chemical calculations are performed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic distribution and associated properties. These ab initio methods are crucial for understanding a molecule's inherent reactivity and physical characteristics without prior experimental data.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com Of particular importance in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO, the lowest energy orbital without electrons, relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

For this compound, the lone pair of electrons on the nitrogen atom of the amine group is expected to make a significant contribution to the HOMO. This would render the nitrogen atom the primary site of nucleophilicity and basicity, susceptible to reactions with electrophiles and protons. youtube.com The spatial distribution of the LUMO would, in turn, indicate the most likely sites for nucleophilic attack on the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Illustrative Data Table: Hypothetical FMO Properties of this compound. This data is for demonstration purposes only.

| Parameter | Calculated Value (eV) | Implication for Reactivity |

| HOMO Energy | -9.50 | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | 2.15 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 11.65 | Suggests high kinetic stability and low reactivity. |

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wave function. scirp.orgrsc.org DFT provides a favorable balance between computational accuracy and efficiency, making it a workhorse for studying the properties of medium-sized organic molecules. nih.gov

DFT calculations for this compound would begin with geometry optimization to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. aip.org These include the molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions, as well as global reactivity indices such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). scirp.orgfrontiersin.org These parameters provide a quantitative measure of the molecule's stability and its propensity to engage in chemical reactions. aip.org

Illustrative Data Table: Hypothetical DFT-Calculated Properties for this compound. This data is for demonstration purposes only.

| Property | Calculated Value | Description |

| Total Energy | -385.12 Hartree | The total electronic energy of the optimized molecule. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

| Chemical Hardness (η) | 5.83 eV | Resistance to change in electron distribution; higher values indicate greater stability. |

| Electrophilicity Index (ω) | 0.95 eV | A measure of the propensity to accept electrons. |

Conformational Analysis of this compound via Molecular Mechanics and Dynamics Simulations

The biological activity and chemical reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis is typically performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. jussieu.fr

Molecular mechanics employs classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry, offering a computationally efficient way to explore many possible conformations. jussieu.fr Molecular dynamics simulations go a step further by solving Newton's equations of motion for the atoms in the system, simulating their movement over time. wustl.eduresearchgate.net This allows for the exploration of the potential energy surface and the identification of low-energy (stable) conformers and the energy barriers that separate them. nih.govtandfonline.com For this compound, these simulations would reveal the preferred spatial arrangements of the cyclopropyl (B3062369) and amine substituents relative to the oxolane ring, which is critical for understanding how it might fit into a protein binding site or approach another reactant.

Illustrative Data Table: Hypothetical Conformational Analysis of this compound. This data is for demonstration purposes only.

| Conformer | Key Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 175° (anti) | 0.00 | 75.2 |

| 2 | 65° (gauche) | 1.25 | 24.1 |

| 3 | -70° (gauche) | 1.35 | 0.7 |

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface, researchers can identify reactants, products, high-energy transition states, and any reaction intermediates. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy (ΔE‡), a key factor governing the reaction rate.

For this compound, theoretical models could investigate a variety of potential reactions, such as the acylation or alkylation of the amine group, or reactions involving the opening of the oxolane ring. DFT calculations would be employed to locate the structures of the transition states for each proposed step. By calculating the energies of all species along the reaction coordinate, a complete energy profile can be constructed. This would provide deep mechanistic insight, explaining why a reaction follows a particular pathway and predicting the feasibility and outcome of new, untested reactions. eurekalert.org

Illustrative Data Table: Hypothetical Reaction Energetics for N-Acetylation of this compound. This data is for demonstration purposes only.

| Reaction Parameter | Calculated Value (kcal/mol) | Interpretation |

| Activation Energy (ΔE‡) | +15.5 | Represents the energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔErxn) | -25.0 | Indicates that the overall reaction is exothermic and thermodynamically favorable. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Methodologies for this compound

A powerful application of quantum chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm a molecule's structure. wikipedia.orgnesvard.org Methods like DFT can accurately calculate vibrational frequencies (corresponding to peaks in an infrared spectrum) and nuclear magnetic resonance (NMR) chemical shifts. aip.orgyoutube.com

For this compound, DFT calculations could generate a theoretical IR spectrum, helping to assign experimental peaks to specific molecular vibrations, such as the N-H stretches of the amine, C-H stretches of the cyclopropyl and oxolane rings, and the C-O-C stretch of the ether. Similarly, GIAO (Gauge-Including Atomic Orbital) DFT calculations can predict ¹H and ¹³C NMR chemical shifts. aip.org A strong correlation between the calculated and experimentally measured spectra would provide unambiguous confirmation of the molecule's synthesized structure.

Illustrative Data Table: Hypothetical Comparison of Calculated and Experimental IR Frequencies. This data is for demonstration purposes only.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Symmetric Stretch | 3350 | 3360 |

| N-H Asymmetric Stretch | 3425 | 3435 |

| C-O-C Asymmetric Stretch | 1095 | 1105 |

Illustrative Data Table: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Shifts. This data is for demonstration purposes only.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

| C attached to N | 55.2 | 56.1 |

| C attached to O | 75.8 | 76.5 |

| Cyclopropyl C1 | 15.4 | 16.0 |

Virtual Screening and Ligand Design Methodologies Employing this compound as a Scaffold

In modern drug discovery, a chemical "scaffold" refers to a core molecular structure that serves as a template for building a library of related compounds. cam.ac.uk this compound, with its distinct three-dimensional structure and multiple points for chemical modification (the amine, the oxolane ring, and the cyclopropyl group), represents a potential scaffold for medicinal chemistry.

Virtual screening is a computational technique used to search vast compound libraries to identify molecules that are likely to bind to a specific biological target, such as a protein or enzyme. wikipedia.orgmmsl.cz Using the this compound scaffold, a virtual library of derivatives could be designed by adding a diverse range of substituents at its modification points. These derivatives would then be computationally evaluated for their potential to interact with a target of interest. This process, known as ligand-based design, uses the shape and electronic properties of the designed molecules to predict their binding affinity, accelerating the identification of promising new drug candidates. nih.govsygnaturediscovery.com

Illustrative Data Table: Hypothetical Derivatives of the this compound Scaffold for Virtual Screening. This data is for demonstration purposes only.

| Derivative ID | Modification on Amine (-NHR) | Calculated Docking Score | Predicted Activity |

| SCAFFOLD-001 | R = H (Parent) | -5.5 kcal/mol | Baseline |

| SCAFFOLD-002 | R = Benzoyl | -8.2 kcal/mol | Improved |

| SCAFFOLD-003 | R = 4-Fluorobenzyl | -8.9 kcal/mol | High |

| SCAFFOLD-004 | R = Pyridin-2-yl | -7.9 kcal/mol | Moderate |

Applications and Utility of 2 Cyclopropyloxolan 3 Amine in Advanced Organic Synthesis

2-Cyclopropyloxolan-3-amine as a Versatile Chiral Building Block in Asymmetric Synthesis

The potential of a chiral molecule to influence the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. Chiral amines, in particular, are valuable as they can be readily converted into a variety of derivatives.

Precursor for Chiral Auxiliaries and Ligands

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemistry of a reaction. Similarly, chiral ligands coordinate to metal centers to create asymmetric catalysts. While the structure of this compound suggests it could potentially be derivatized to form novel chiral auxiliaries or ligands, no published studies have demonstrated this application.

Role in Stereoselective Construction of Complex Molecular Architectures

Chiral building blocks are fundamental to the synthesis of complex molecules such as natural products and pharmaceuticals. The unique three-dimensional arrangement of atoms in a chiral building block can be critical for achieving the desired biological activity. There is currently no available research that documents the use of this compound in the stereoselective synthesis of more complex molecular structures.

Incorporation of the this compound Moiety into Privileged Scaffolds

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The incorporation of novel substituents, such as the this compound moiety, into these scaffolds is a common strategy in drug discovery to explore new chemical space and develop new therapeutic agents. A review of the literature did not yield any examples of privileged scaffolds that incorporate the this compound structure.

Methodology Development Utilizing this compound as a Reagent or Catalyst Component

The development of new synthetic methodologies is a key area of chemical research. This can involve the use of novel reagents to effect specific chemical transformations or the design of new catalysts to improve reaction efficiency and selectivity. There are no reports of synthetic methods that have been developed using this compound as a key reagent or as a component of a catalyst system.

Emerging Research Directions and Future Perspectives on 2 Cyclopropyloxolan 3 Amine

Development of Novel and Efficient Synthetic Routes for 2-Cyclopropyloxolan-3-amine

There is no available literature detailing specific synthetic routes for this compound.

Exploration of Undiscovered Reactivity Patterns of this compound

The reactivity patterns of this compound have not been documented in published research.

Advanced Theoretical Studies and Machine Learning Applications in this compound Research

No theoretical studies or applications of machine learning in the context of this compound research have been reported.

Sustainable Chemical Manufacturing of this compound

Information regarding sustainable or green manufacturing processes for this compound is not available.

Integration of this compound into Flow Chemistry and Automation Platforms

There are no studies available that describe the integration of this compound synthesis or use into flow chemistry or automated platforms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Cyclopropyloxolan-3-amine?

- Methodology : A stepwise approach is recommended:

Cyclopropane ring formation via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysis.

Oxolane (tetrahydrofuran derivative) synthesis via acid-catalyzed cyclization of diols or epoxide intermediates.

Amine functionalization via reductive amination or nucleophilic substitution (e.g., using LiAlH₄ for reduction of nitriles or amides) .

- Critical Parameters : Temperature control (<0°C for cyclopropanation), anhydrous conditions for reducing agents, and inert gas purging to prevent oxidation.

Q. How can researchers characterize this compound’s purity and structure?

- Analytical Tools :

- NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts with computational models (e.g., density functional theory) to confirm cyclopropyl and oxolane moieties .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (C₇H₁₃NO, theoretical 127.18 g/mol) and isotopic patterns .

- Chiral HPLC : For enantiomeric resolution of the racemic mixture (rac-(2S,3R)-form) using cellulose-based columns .

Q. What stability and storage conditions are recommended for this compound?

- Stability : Stable under inert atmospheres (argon/nitrogen) at −20°C. Avoid prolonged exposure to light, moisture, or oxidizing agents (e.g., KMnO₄) .

- Decomposition Risks : Thermal degradation above 150°C may release cyclopropane derivatives; monitor via TGA/DSC .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reaction mechanisms?

- Mechanistic Insights :

- The cyclopropyl ring’s angle strain increases reactivity in ring-opening reactions (e.g., acid-catalyzed hydrolysis to form linear amines).

- Electron-withdrawing effects stabilize transition states in nucleophilic substitutions (e.g., SN2 at the oxolane oxygen) .

- Experimental Validation : Use kinetic isotope effects (KIE) or computational modeling (e.g., Gaussian) to map energy barriers .

Q. What strategies resolve contradictions in spectral data interpretation?

- Case Example : Discrepancies in <sup>13</sup>C NMR shifts for oxolane carbons may arise from solvent polarity or tautomerism.

- Resolution :

Replicate experiments under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃).

Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can enantioselective synthesis of (2S,3R)-2-Cyclopropyloxolan-3-amine be achieved?

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution using lipases .

- Yield Optimization : Screen solvents (e.g., THF vs. MeOH) and temperatures to enhance enantiomeric excess (ee > 95%) .

Q. What are the applications of this compound in drug discovery pipelines?

- Biological Relevance :

- The oxolane-amine scaffold mimics natural amino alcohols, making it a candidate for neurotransmitter analogs (e.g., dopamine/serotonin modulators) .

- Cyclopropane rings enhance metabolic stability in lead compounds targeting GPCRs .

- In vitro Testing : Prioritize assays for cytotoxicity (MTT assay) and blood-brain barrier permeability (PAMPA) .

Methodological Recommendations

- Synthetic Reproducibility : Document batch-specific variations (e.g., humidity, catalyst lot) to mitigate irreproducibility .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods; avoid inhalation/contact (see SDS in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.